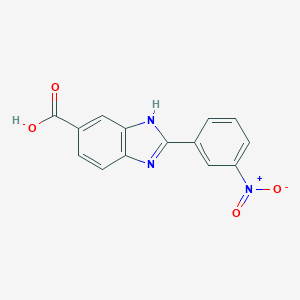

2-(3-Nitrophenyl)-1h-benzimidazole-5-carboxylic acid

Overview

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 2-(3-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid, can be achieved through various methods, including microwave-assisted protocols which offer advantages in terms of reaction speed and yield. For example, a novel microwave-assisted protocol for the rapid synthesis of methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate has been developed, demonstrating the efficiency of microwave-assisted synthesis in producing benzimidazole derivatives with potential biological activities (Jagadeesha et al., 2023).

Molecular Structure Analysis

Benzimidazole derivatives exhibit a wide range of molecular structures, enabling diverse biological activities and chemical properties. The molecular structure is characterized by the presence of a benzimidazole core, which can be modified at various positions to enhance or modify its properties. Structural analyses, including single-crystal X-ray diffraction, provide detailed insights into the molecular arrangements and interactions, crucial for understanding the compound's functionality (Xia et al., 2013).

Chemical Reactions and Properties

Benzimidazole compounds engage in various chemical reactions, influencing their chemical and biological properties. For instance, nitration reactions and substitutions on the benzimidazole ring can significantly affect the compound's activity and properties. The synthesis and modification processes involve complex reactions, including cyclo-condensation and nitro-reductive cyclization, demonstrating the compound's versatile chemical reactivity (Özil et al., 2018).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies on crystalline forms and hydrogen bonding interactions provide insights into the stability, solubility, and bioavailability of these compounds. For example, the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate has been investigated, revealing the importance of hydrogen bonds in the crystal packing (Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, such as reactivity, stability, and interactions with biological targets, are central to their applications. The synthesis methods, including one-step syntheses from carboxylic acids, enable the production of a variety of benzimidazoles with specific chemical properties tailored for particular uses or studies (Wang et al., 2006).

Scientific Research Applications

Anticancer Applications

The rapid synthesis of benzimidazole derivatives, specifically designed for anticancer activity, demonstrates the importance of this compound in developing new chemotherapeutic agents. For instance, a novel microwave-assisted protocol facilitated the synthesis of a benzimidazole derivative with potent antileukemic activity, highlighting the compound's relevance in cancer research (Jagadeesha et al., 2023). Additionally, certain derivatives have shown to induce cell death in leukemic cells, suggesting potential for anticancer therapies (Gowda et al., 2009).

Synthesis and Characterization

The synthesis and characterization of benzimidazole derivatives have been extensively studied for their potential applications in various fields. Research has led to the development of compounds with specific biological activities, such as antihypertensive effects, demonstrating the compound's versatility in drug design (Sharma et al., 2010). Co-crystal synthesis with benzimidazole derivatives also illustrates the compound's utility in creating materials with potentially novel properties (Wu et al., 2020).

Molecular Docking and Inhibition Studies

Benzimidazole derivatives have been explored for their inhibitory activities against enzymes such as cholinesterases, indicating their potential in treating diseases related to enzyme dysfunction (Yoon et al., 2013). These studies not only provide insights into the compound's mechanism of action but also pave the way for the development of new therapeutic agents targeting specific molecular pathways.

Anti-inflammatory and Antihypertensive Activities

Research into the anti-inflammatory activities of benzimidazole derivatives has shown promising results, with some compounds exhibiting significant anti-inflammatory effects. This research contributes to the development of new anti-inflammatory drugs (Bhor & Pawar, 2022). Furthermore, the synthesis of novel benzimidazole derivatives with angiotensin II receptor antagonist properties highlights the compound's potential in creating effective antihypertensive medications (Zhu et al., 2014).

Mechanism of Action

Target of Action

A similar compound, 2-(3-nitrophenyl)acetic acid, has been reported to interact withPenicillin G acylase in Escherichia coli . This enzyme plays a crucial role in the hydrolysis of penicillin G, a widely used antibiotic, into 6-aminopenicillanic acid and phenylacetic acid .

Mode of Action

These reactive species can cause damage to cellular components, potentially leading to cell death .

Biochemical Pathways

Nitroaromatic compounds can interfere with various cellular processes, including dna synthesis, protein function, and cellular respiration .

Result of Action

Nitroaromatic compounds can generate reactive species that can damage cellular components, potentially leading to cell death .

Biochemical Analysis

Biochemical Properties

2-(3-Nitrophenyl)-1h-benzimidazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as penicillin G acylase, which is involved in the hydrolysis of penicillin to produce 6-aminopenicillanic acid . The interaction between this compound and penicillin G acylase is primarily through the nitrophenyl group, which acts as a substrate for the enzyme. Additionally, this compound can bind to proteins through hydrogen bonding and hydrophobic interactions, influencing their structure and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter gene expression by acting as a transcriptional regulator, thereby affecting the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules through its nitrophenyl and benzimidazole groups, forming stable complexes. These binding interactions can lead to enzyme inhibition or activation, depending on the specific enzyme involved. For example, this compound can inhibit the activity of certain kinases by competing with ATP for binding sites . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are particularly evident in in vitro studies using cultured cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues and its interaction with critical cellular components.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its degradation and excretion. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of this compound, leading to the formation of more water-soluble metabolites that can be excreted via the kidneys. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites in various pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs). Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of this compound to specific organelles is facilitated by post-translational modifications and targeting signals that direct it to these compartments. For example, the presence of a mitochondrial targeting sequence can direct this compound to the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism.

properties

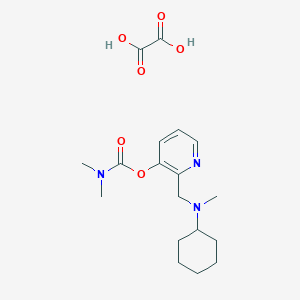

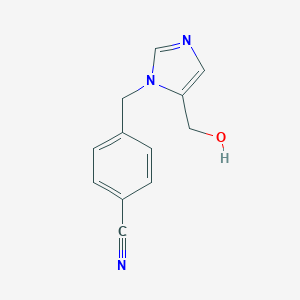

IUPAC Name |

2-(3-nitrophenyl)-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O4/c18-14(19)9-4-5-11-12(7-9)16-13(15-11)8-2-1-3-10(6-8)17(20)21/h1-7H,(H,15,16)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXKPMUEOFVTTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(N2)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354065 | |

| Record name | 1H-Benzimidazole-6-carboxylicacid, 2-(3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

180197-42-6 | |

| Record name | 1H-Benzimidazole-6-carboxylicacid, 2-(3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

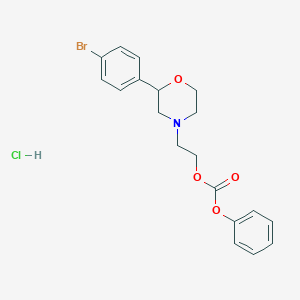

![tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(3-morpholin-4-ylpropoxy)phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate](/img/structure/B60547.png)